1-Hydroxyisoquinoline-6-carboxylic acid
Overview
Description
1-Hydroxyisoquinoline-6-carboxylic acid is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a hydroxyl group at the first position and a carboxylic acid group at the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyisoquinoline-6-carboxylic acid can be synthesized through various methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Skraup synthesis, which is a classical method for synthesizing quinolines and isoquinolines, can be adapted for this compound. This involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Hydroxyisoquinoline-6-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: A heterocyclic aromatic compound used in the synthesis of antimalarial drugs and other therapeutic agents.
Uniqueness: 1-Hydroxyisoquinoline-6-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Hydroxyisoquinoline-6-carboxylic acid (1-HICA) is an organic compound belonging to the isoquinoline family, characterized by a hydroxyl group at the first position and a carboxylic acid group at the sixth position of its isoquinoline structure. This unique configuration contributes to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 189.17 g/mol
The compound's structure allows for various chemical interactions, particularly through its hydroxyl and carboxylic acid groups, which can form hydrogen bonds with biological targets, modulating their activity.
Biological Activities
1-HICA has been investigated for several biological activities, including:
- Antibacterial Activity : Preliminary studies indicate that 1-HICA exhibits moderate antibacterial effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.
- Enzyme Inhibition : The compound is noted for its ability to inhibit various enzymes, which may be relevant in developing treatments for diseases involving enzyme dysregulation.
- Protein Interactions : Research indicates that 1-HICA can interact with proteins, potentially altering their functions and contributing to its biological effects.
The mechanism through which 1-HICA exerts its biological effects primarily involves:
- Binding Affinity : The presence of functional groups in 1-HICA facilitates binding with specific enzymes and proteins. This interaction can lead to modulation of enzymatic activity, impacting various metabolic pathways.
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups are crucial for forming hydrogen bonds, which are essential for stabilizing interactions with biological macromolecules.
Antibacterial Studies
A study evaluated the antibacterial efficacy of 1-HICA against several pathogens. The results demonstrated that 1-HICA was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating moderate activity. Further research is needed to explore the full spectrum of its antimicrobial properties.
Enzyme Interaction Studies
Research focused on the interaction of 1-HICA with metalloenzymes has shown that it can effectively chelate metal ions within enzyme active sites. This property is significant for targeting viral metalloenzymes, which are critical for viral replication. In vitro assays revealed that 1-HICA could inhibit key viral enzymes, suggesting potential use in antiviral therapies .
Data Table: Summary of Biological Activities
Biological Activity | Observations | References |
---|---|---|
Antibacterial | Moderate activity against specific bacterial strains | |
Enzyme Inhibition | Inhibits various enzymes; potential therapeutic applications | |
Protein Interactions | Modulates protein functions through binding |
Future Directions
The potential therapeutic applications of 1-HICA warrant further investigation. Areas for future research include:
- Expanded Antimicrobial Studies : Comprehensive testing against a wider range of pathogens.
- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and protein interactions.
- Clinical Trials : Evaluation of safety and efficacy in clinical settings to establish therapeutic viability.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHOAEQKRSPMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729010 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-60-7 | |
Record name | 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxyisoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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